1-Amino-2-(4-metoxifenil)propan-2-ol

Descripción general

Descripción

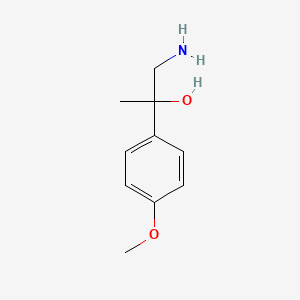

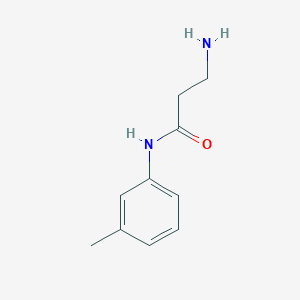

1-Amino-2-(4-methoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Amino-2-(4-methoxyphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-(4-methoxyphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de aminas enantiopuras similares a fármacos

Este compuesto se utiliza en la síntesis de aminas enantiopuras similares a fármacos, en particular 1-(3′,4′-disustituidos fenil)propan-2-aminas, que son significativas en los productos farmacéuticos . El proceso implica síntesis mediada por transaminasa, comenzando con cetonas proquirales, y emplea biocatalizadores de células completas inmovilizadas para la producción de estas aminas.

Mejora de la función cognitiva

Se ha informado que los derivados de 1-Amino-2-(4-metoxifenil)propan-2-ol mejoran la función cognitiva en pacientes con esclerosis múltiple . Esta aplicación es particularmente importante dada la creciente prevalencia de las enfermedades neurodegenerativas.

Tratamiento de la obesidad

Los derivados del compuesto se encuentran en fármacos utilizados para el tratamiento de la obesidad. Estos derivados forman parte de los ingredientes farmacéuticos activos que interactúan con las vías metabólicas del cuerpo para ayudar a reducir el peso .

Medicamento para la enfermedad de Parkinson

Algunos derivados de este compuesto se utilizan en medicamentos para la enfermedad de Parkinson. La capacidad de sintetizar formas enantioméricamente puras de estos derivados es crucial para la eficacia de tales fármacos .

Narcolepsia y TDAH

Ciertos enantiómeros derivados de this compound se utilizan en el tratamiento de la narcolepsia y el trastorno por déficit de atención e hiperactividad (TDAH), mostrando la versatilidad del compuesto para abordar diversas afecciones neurológicas .

Hiperplasia prostática benigna

El compuesto también participa en la síntesis de fármacos como la tamsulosina, que se utilizan para tratar la hiperplasia prostática benigna. Esta aplicación destaca su papel en el tratamiento de afecciones relacionadas con la edad .

Intermedio químico

El this compound sirve como intermedio en la producción de otras moléculas complejas. Por ejemplo, se utiliza en la síntesis de Nabilona, un medicamento utilizado para tratar las náuseas y los vómitos causados por la quimioterapia .

Biocatálisis

El compuesto se utiliza en procesos biocatalíticos, que son métodos ecológicos y económicamente atractivos para la síntesis directa de moléculas relevantes farmacéuticamente .

Análisis Bioquímico

Biochemical Properties

1-Amino-2-(4-methoxyphenyl)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of Schiff bases, which are intermediates in many enzymatic reactions. The compound’s ability to form hydrogen bonds and its amphiphilic nature allow it to interact with both hydrophilic and hydrophobic biomolecules, facilitating its role in various biochemical pathways .

Cellular Effects

1-Amino-2-(4-methoxyphenyl)propan-2-ol has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of 1-Amino-2-(4-methoxyphenyl)propan-2-ol involves its interaction with specific biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been found to inhibit certain dehydrogenases by forming stable complexes with the enzyme’s active site. This inhibition can result in altered metabolic flux and changes in gene expression related to the inhibited pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Amino-2-(4-methoxyphenyl)propan-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Amino-2-(4-methoxyphenyl)propan-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

1-Amino-2-(4-methoxyphenyl)propan-2-ol is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the metabolism of amino acids and other biomolecules. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 1-Amino-2-(4-methoxyphenyl)propan-2-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s amphiphilic nature allows it to localize in both aqueous and lipid environments, affecting its distribution and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 1-Amino-2-(4-methoxyphenyl)propan-2-ol is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

1-amino-2-(4-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(12,7-11)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFNSZKGJVNORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588720 | |

| Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305448-36-6 | |

| Record name | α-(Aminomethyl)-4-methoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305448-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)